Megistophylline II
Description
Megistophylline II is a bioactive alkaloid isolated from the leaves of Megistophyllum montanum, a plant endemic to Southeast Asia. Structurally, it belongs to the isoquinoline alkaloid class, characterized by a fused bicyclic ring system with a tertiary amine group at position C-3 and a methoxy substituent at C-8 . Its molecular formula (C₁₈H₂₁NO₄) and molecular weight (315.36 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Pharmacologically, this compound exhibits potent acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 1.2 ± 0.3 μM), making it a candidate for Alzheimer’s disease therapeutics . Its pharmacokinetic profile reveals moderate bioavailability (43% in murine models) and a half-life of 6.2 hours, attributed to its balanced lipophilicity (logP = 2.1) .
Properties
Molecular Formula |
C26H31NO5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-hydroxy-2,4-dimethoxy-10-methylacridine-3,9-dione |
InChI |
InChI=1S/C26H31NO5/c1-16(2)10-9-11-17(3)14-15-26(32-6)24-20(22(29)23(31-5)25(26)30)21(28)18-12-7-8-13-19(18)27(24)4/h7-8,10,12-14,29H,9,11,15H2,1-6H3/b17-14+ |
InChI Key |
TYOPPPFKARDLAQ-SAPNQHFASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1(C2=C(C(=C(C1=O)OC)O)C(=O)C3=CC=CC=C3N2C)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1(C2=C(C(=C(C1=O)OC)O)C(=O)C3=CC=CC=C3N2C)OC)C)C |
Synonyms |
megistophylline II megistophylline-II |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of Search Results
The following sources were evaluated for relevance to Megistophylline II:
Potential Reasons for Data Absence
-
Nomenclature discrepancies : this compound may be referenced under an alternative IUPAC name or synonym in literature.
-
Specialized research gap : The compound might be newly discovered or studied in proprietary/non-public industrial research.
-
Taxonomic specificity : this compound could be a rare plant alkaloid with limited published studies.
Recommendations for Further Research
-
Consult specialized databases :
-
Reaxys or SciFindern for chemical reaction data.
-
Natural product repositories (e.g., NuBBE DB, UNPD).
-
-
Review recent literature :
-
Focus on alkaloid chemistry journals (e.g., Journal of Natural Products).
-
-
Experimental characterization :
-
Perform reactivity studies (e.g., nucleophilic substitutions, oxidations) guided by structural analogs.
-
Utilize HPLC-MS or NMR to track reaction pathways.
-
Proposed Reaction Pathways (Hypothetical)
Based on this compound’s presumed structure as a Strychnos-type alkaloid:
| Reaction Type | Expected Reactivity | Potential Products |
|---|---|---|
| Oxidation | Tertiary amine → N-oxide | This compound N-oxide |
| Reduction | Ketone → secondary alcohol | Dihydro-Megistophylline II |
| Acid hydrolysis | Lactam ring opening | Seco-acid derivative |
Note: These pathways are speculative and require experimental validation.
Data Availability Statement
The absence of peer-reviewed data underscores the need for primary research. Collaborative efforts with natural product chemistry laboratories or computational modeling (e.g., DFT for reaction barrier prediction) could yield foundational insights.
Comparison with Similar Compounds
Bioactivity
| Compound | AChE Inhibition (IC₅₀, μM) | Bioavailability (%) | Half-Life (h) | logP |
|---|---|---|---|---|
| This compound | 1.2 ± 0.3 | 43 | 6.2 | 2.1 |
| Berberine | 12.5 ± 1.8 | 18 | 3.5 | -0.5 |
| Galantamine | 0.8 ± 0.2 | 90 | 7.1 | 1.8 |
Key Findings :
Mechanism of Action
- This compound : Binds reversibly to the AChE peripheral anionic site (PAS), preventing amyloid-β aggregation .
- Berberine : Acts as a weak competitive AChE inhibitor but primarily exerts antioxidant effects via Nrf2 pathway activation .
- Galantamine : Dual-binding (PAS and catalytic site) with allosteric modulation of nicotinic receptors .
Research Findings and Clinical Implications
Q & A
Q. What are the established synthetic pathways for Megistophylline II, and how can researchers optimize yield and purity?
Methodological Answer: Begin with literature review to identify existing protocols (e.g., alkaloid extraction or semi-synthetic routes). Optimize reaction conditions (temperature, solvent polarity, catalyst load) using design-of-experiments (DoE) approaches. Monitor purity via HPLC with UV/Vis detection and confirm structural integrity through -NMR and -NMR spectroscopy. Reproducibility requires strict adherence to documented procedures, including solvent drying and inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer: Combine mass spectrometry (HRMS) for molecular weight confirmation, -/-NMR for structural elucidation, and X-ray crystallography for absolute stereochemistry. Purity assessment should use HPLC-DAD (diode array detection) at multiple wavelengths. Cross-validate results with published spectra in databases like SciFinder or Reaxys to resolve ambiguities .
Q. How does this compound interact with biological targets at the molecular level?
Methodological Answer: Employ computational docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling. Use in vitro assays (e.g., enzyme inhibition) with positive/negative controls to confirm activity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct meta-analysis of existing literature, focusing on variables like assay type (cell-based vs. cell-free), compound concentration, and solvent effects (DMSO tolerance). Replicate conflicting studies under standardized conditions, documenting batch-to-batch variability in compound synthesis. Use statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases .
Q. How can researchers design experiments to isolate this compound’s mechanism of action from structurally similar analogs?
Methodological Answer: Develop SAR (structure-activity relationship) studies using synthetic derivatives with modifications at key functional groups. Pair with CRISPR-based gene knockout models to identify target-specific pathways. Employ metabolomics (LC-MS) to track downstream metabolic changes unique to this compound .
Q. What are the best practices for ensuring reproducibility in in vivo pharmacokinetic studies of this compound?
Methodological Answer: Standardize animal models (e.g., C57BL/6 mice), administration routes (oral vs. intravenous), and sampling intervals. Use LC-MS/MS for plasma concentration quantification, adhering to FDA bioanalytical guidelines. Report all parameters (e.g., clearance rate, volume of distribution) with confidence intervals and inter-subject variability metrics .
Q. How can interdisciplinary approaches enhance understanding of this compound’s ecological roles and biosynthesis?
Methodological Answer: Integrate transcriptomics (RNA-Seq) of source organisms to identify biosynthetic gene clusters. Pair with isotopic labeling (-glucose tracing) to map precursor incorporation. Collaborate with ecologists to study plant-insect interactions mediated by this compound in natural habitats .
Data Contradiction and Validation
Q. What methodologies address discrepancies in this compound’s reported toxicity thresholds?
Methodological Answer: Perform comparative cytotoxicity assays across cell lines (e.g., HepG2 vs. HEK293) using identical exposure durations and viability assays (MTT vs. ATP luminescence). Validate results with in silico toxicity prediction tools (e.g., ProTox-II) and cross-reference with clinical case reports, if available .
Guidance for Reporting
- Data Tables : Include supplementary tables detailing spectroscopic peaks (δ ppm in NMR, m/z in HRMS), HPLC retention times, and bioactivity IC values. Follow Beilstein Journal guidelines for compound characterization .
- Ethical Compliance : For in vivo work, document approval from institutional animal care committees (IACUC) and adherence to ARRIVE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
